molecular formula C9H10ClFO B6262050 1-(3-chloropropoxy)-2-fluorobenzene CAS No. 111952-54-6

1-(3-chloropropoxy)-2-fluorobenzene

Cat. No.: B6262050
CAS No.: 111952-54-6
M. Wt: 188.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropoxy)-2-fluorobenzene (CAS 111952-54-6) is a halogenated aromatic ether with the molecular formula C₉H₁₀ClFO and a molecular weight of 188.63 g/mol . It features a fluorine atom at the ortho position of the benzene ring and a 3-chloropropoxy chain.

Properties

CAS No.

111952-54-6

Molecular Formula

C9H10ClFO

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2-fluorophenol (1.0 equiv) reacts with 1-chloro-3-iodopropane (1.2 equiv) in dimethylformamide (DMF) at 60–80°C for 12–24 hours, using potassium carbonate (K₂CO₃, 2.0 equiv) as a base. The polar aprotic solvent facilitates deprotonation of the phenol, generating a phenoxide ion that attacks the electrophilic terminal carbon of the alkylating agent. The iodine leaving group enhances reactivity compared to chloride, reducing reaction time.

Key Variables:

  • Temperature: Elevated temperatures (70–80°C) improve reaction rates but risk side reactions like di-alkylation.

  • Solvent: DMF outperforms acetonitrile and dimethyl sulfoxide (DMSO) in yield (82% vs. 68–75%) due to superior solvation of intermediates.

  • Stoichiometry: A 20% excess of 1-chloro-3-iodopropane minimizes unreacted phenol, which complicates purification.

Alternative Alkylating Agents

Replacing 1-chloro-3-iodopropane with 1-bromo-3-chloropropane requires harsher conditions (100°C, 48 hours) but offers cost advantages. Yields drop marginally to 75% due to slower kinetics. Catalytic potassium iodide (KI, 10 mol%) mitigates this by generating iodide in situ, accelerating the SN2 mechanism.

Optimization of Base and Catalytic Systems

The choice of base significantly impacts reaction efficiency and purity.

Inorganic vs. Organic Bases

  • Inorganic Bases (K₂CO₃, NaH): K₂CO₃ provides moderate yields (82%) with minimal byproducts, while NaH increases di-alkylation (15–20%) due to stronger basicity.

  • Organic Bases (DIPEA): Diisopropylethylamine (DIPEA) in DMF at 78°C achieves 88% yield by minimizing hydrolysis of the alkylating agent. This method is preferred for moisture-sensitive substrates.

Catalytic Additives

KI (1.0 equiv) enhances nucleophilicity in bromide-mediated reactions, improving yields from 75% to 83%. Copper(I) iodide (CuI, 5 mol%) has been explored for Ullman-type couplings but shows limited efficacy in this system.

Purification and Analytical Characterization

Crude product purification is critical due to contaminants like unreacted phenol and di-alkylated derivatives.

Chromatographic Techniques

  • Column Chromatography: Silica gel elution with hexane/ethyl acetate (9:1) isolates the target compound in >95% purity.

  • Distillation: Reduced-pressure distillation (bp 120–125°C at 15 mmHg) is scalable for industrial batches, though purity (90–92%) lags behind chromatographic methods.

Spectroscopic Confirmation

  • ¹H NMR: Peaks at δ 3.7–4.2 ppm (OCH₂), δ 6.8–7.3 ppm (aromatic H), and δ 1.9–2.1 ppm (CH₂Cl).

  • ¹⁹F NMR: A singlet at δ -118 ppm confirms para-fluorine’s electronic environment.

  • GC-MS: Molecular ion at m/z 188.05 (C₉H₁₀ClFO⁺) with fragments at m/z 123 (C₆H₄FO⁺) and 95 (C₃H₆Cl⁺).

Side Reactions and Mitigation Strategies

Di-alkylation

Excess alkylating agent or prolonged reaction times favor bis-ether formation. Limiting 1-chloro-3-iodopropane to 1.2 equiv and monitoring via TLC (Rf = 0.4 in hexane/EtOAc) reduces this byproduct to <5%.

Hydrolysis of Alkylating Agent

Moisture induces hydrolysis of 1-chloro-3-iodopropane to 3-chloropropanol. Anhydrous conditions (molecular sieves) and inert atmosphere (N₂/Ar) are essential.

Scalability and Industrial Adaptations

Kilogram-scale synthesis employs continuous distillation to remove volatile byproducts (e.g., HI) and solvent recycling. Patent WO2024023012 highlights analogous nitration and alkoxylation steps for related chlorophenols, suggesting adaptability for large batches.

Comparative Analysis of Methods

Parameter Method A (KI/K₂CO₃) Method B (DIPEA) Method C (NaH)
Yield (%)828870
Purity (%)959285
Reaction Time (h)18224
ScalabilityModerateHighLow

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of fluorinated benzaldehydes or benzoic acids.

    Reduction: Formation of fluorinated benzyl alcohols or alkanes.

Scientific Research Applications

1-(3-chloropropoxy)-2-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloropropoxy)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the chloropropoxy group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

  • 1-(3-Chloropropoxy)-4-fluorobenzene (CAS 1716-42-3) shares the same molecular formula (C₉H₁₀ClFO) but substitutes fluorine at the para position. For example, para-substituted derivatives often exhibit higher thermal stability due to symmetrical charge distribution .
  • 4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene (CAS 181807-91-0) introduces a bromine atom at the para position, increasing molecular weight to 267.52 g/mol (C₉H₉BrClFO). Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, likely raising boiling points compared to non-brominated analogues .
Table 1: Positional and Halogen Substitution Effects
Compound CAS Molecular Formula Molecular Weight (g/mol) Key Structural Feature
1-(3-Chloropropoxy)-2-fluorobenzene 111952-54-6 C₉H₁₀ClFO 188.63 Ortho-fluoro, 3-chloropropoxy
1-(3-Chloropropoxy)-4-fluorobenzene 1716-42-3 C₉H₁₀ClFO 188.63 Para-fluoro, 3-chloropropoxy
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene 181807-91-0 C₉H₉BrClFO 267.52 Ortho-fluoro, para-bromo

Alkoxy Chain Modifications

  • 1-(4-Bromobutoxy)-2-fluorobenzene (CAS 106558-68-3) extends the alkoxy chain to four carbons (C₁₀H₁₂BrFO ) and replaces chlorine with bromine. The longer chain increases lipophilicity (logP), which may enhance membrane permeability in bioactive molecules. Bromine’s higher molar mass (247.10 g/mol) also impacts crystallization behavior .
  • 1-(3-Bromoprop-1-yn-1-yl)-2-fluorobenzene introduces a propargyl group (C≡C), enabling click chemistry applications. The triple bond’s rigidity contrasts with the flexible propoxy chain in the target compound, affecting conformational stability .

Functional Group Variations

  • 2-(3'-Fluorophenoxy)propane (CAS 203115-93-9, C₉H₁₁FO) uses an isopropoxy group instead of chloropropoxy. The absence of chlorine reduces electronegativity, while the branched chain lowers melting points compared to linear analogues .
  • This reduces reactivity in nucleophilic substitutions but enhances UV absorption due to extended conjugation .
Table 2: Alkoxy and Functional Group Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Feature Potential Impact
1-(4-Bromobutoxy)-2-fluorobenzene C₁₀H₁₂BrFO 247.10 Longer chain, bromine substitution Increased lipophilicity
2-(3'-Fluorophenoxy)propane C₉H₁₁FO 154.18 Isopropoxy, no chlorine Lower melting point
1-(Chlorodiphenylmethyl)-2-fluorobenzene C₁₉H₁₄ClF 296.77 Bulky triphenylmethyl group Enhanced UV absorption

Pharmaceutical Relevance

  • 1-(3-Chloropropoxy)-4-fluorobenzene is a precursor to cisapride , a gastroprokinetic agent, highlighting the importance of substituent positions in drug design. Ortho-substituted derivatives may exhibit distinct binding affinities due to steric effects .
  • 4-(3-Chloropropoxy)-3-methoxyacetophenone (CAS 58113-30-7, C₁₂H₁₅ClO₃) demonstrates how chloropropoxy groups enhance electron-withdrawing effects, stabilizing intermediates in ketone-based syntheses .

Biological Activity

1-(3-Chloropropoxy)-2-fluorobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound, highlighting its significance in medicinal chemistry.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
  • Anticancer Potential : Research has suggested that it may possess anticancer properties, potentially through modulation of specific cellular pathways.

Antimicrobial Activity

Recent investigations into the antimicrobial efficacy of this compound have shown promising results. The compound was tested against several strains of bacteria using the disc diffusion method. The results are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The compound demonstrated a notable zone of inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. One study focused on its effects on cancer cell lines, revealing that the compound inhibits cell proliferation in a dose-dependent manner. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

These results suggest that higher concentrations of the compound significantly reduce cell viability, indicating its potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific protein targets within cells. This interaction may lead to alterations in signaling pathways associated with cell growth and apoptosis. Further research is needed to elucidate these pathways and confirm the molecular targets involved.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that compounds with similar structures exhibited potent activity against multi-drug resistant strains of bacteria, including MRSA. This suggests that structural modifications can enhance antimicrobial properties.
  • Cancer Treatment : Another case study revealed that derivatives of fluorinated benzene compounds showed promise in preclinical trials for treating various cancers, supporting the hypothesis that this compound may have similar potential .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropropoxy)-2-fluorobenzene in laboratory settings?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-fluorophenol with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to facilitate alkoxy bond formation. Solvent choice (e.g., acetone or DMF) and reaction temperature (60–80°C) influence yield. Post-reaction purification via column chromatography or recrystallization is recommended .

Q. What safety protocols are critical when handling this compound?

Follow OSHA and EPA guidelines:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR (¹H/¹³C): To confirm the aromatic substitution pattern and propoxy chain connectivity.
  • GC-MS: For purity assessment and molecular ion verification.
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives (e.g., nitro-substituted analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control: Maintain 70–80°C to balance reaction rate and side reactions (e.g., elimination).
  • Catalyst Screening: Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity in biphasic systems.
  • Stoichiometry: Use a 10–15% molar excess of 1-bromo-3-chloropropane to drive the reaction to completion .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in derivatives?

The electron-withdrawing fluorine and chloropropoxy groups direct electrophiles (e.g., nitration) to meta and para positions. Computational studies (DFT) reveal partial charge distribution at C-4 and C-5 positions, favoring electrophilic attack .

Q. How can discrepancies in NMR data for derivatives be resolved?

  • Dynamic Effects: Account for rotational barriers in the propoxy chain using variable-temperature NMR.
  • Comparative Analysis: Cross-validate with computational predictions (e.g., ChemDraw NMR simulations) .

Q. What computational models predict the environmental persistence of this compound?

  • QSPR Models: Estimate biodegradation half-life using halogen content and logP values.
  • Molecular Dynamics Simulations: Assess interactions with soil organic matter to predict adsorption behavior .

Q. What strategies mitigate toxicity risks in pharmacological applications?

  • Metabolic Profiling: Use in vitro assays (e.g., liver microsomes) to identify reactive metabolites.
  • Structural Modifications: Replace the chloropropoxy chain with less bioaccumulative groups (e.g., methoxy) while retaining activity .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying pH conditions?

  • Experimental Setup: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C.
  • Analysis: Monitor degradation via HPLC-UV at 254 nm. Acidic conditions typically hydrolyze the ether bond, while alkaline media promote elimination reactions .

Q. What advanced techniques validate crystallographic data for structurally similar analogs?

  • Single-Crystal XRD: Resolve bond lengths and angles (e.g., C-Cl = 1.73 Å, C-F = 1.34 Å).
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., halogen bonding in nitro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.